N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Overview
Description
N-[4-(4-Fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that features a combination of fluorophenoxy, phenyl, thiazolyl, and benzodiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenol and 4-aminophenol, which are then subjected to various coupling reactions to form the desired product. Key steps may include:
Nucleophilic Substitution: Reacting 4-fluorophenol with 4-aminophenol in the presence of a base to form 4-(4-fluorophenoxy)aniline.
Cyclization: Introducing a thiazole ring through a cyclization reaction involving 2-bromo-1,3-thiazole and the intermediate compound.
Acetylation: Acetylating the resulting compound with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-chlorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide
- **N-[4-(4-bromophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide
Uniqueness
N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2S/c25-16-5-9-18(10-6-16)31-19-11-7-17(8-12-19)27-23(30)13-29-22-4-2-1-3-20(22)28-24(29)21-14-32-15-26-21/h1-12,14-15H,13H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOSIQNZFVCMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)F)C5=CSC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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